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Compound Name:
6-Cyclobutoxy-4-methylpyridin-3-

amine

Cat. No.: B7937618

Get Quote

Executive Summary
In the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, 6-
Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) serves as a critical

pharmacophore building block. Its structural integrity—specifically the stability of the cyclobutyl

ether moiety and the regiochemistry of the methyl group—is paramount for downstream

efficacy.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation patterns

of 6-Cyclobutoxy-4-methylpyridin-3-amine against its most common synthesis impurities and

regioisomers. By understanding the specific ionization behaviors and fragmentation pathways

described below, researchers can establish robust Quality Control (QC) assays that confidently

distinguish the target intermediate from isobaric interferences.
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Property Specification

Compound Name 6-Cyclobutoxy-4-methylpyridin-3-amine

CAS Number 1522335-03-0

Molecular Formula C₁₀H₁₄N₂O

Monoisotopic Mass 178.1106 Da

Precursor Ion [M+H]⁺ 179.1179 m/z

Key Structural Features Pyridine core, 3-Amino, 4-Methyl, 6-Cyclobutoxy

LC-MS/MS Fragmentation Analysis
Mechanistic Insight
The fragmentation of 6-Cyclobutoxy-4-methylpyridin-3-amine under Electrospray Ionization

(ESI) is driven by the protonation of the pyridine ring nitrogen and the subsequent instability of

the ether linkage.

Primary Ionization: The molecule forms a stable [M+H]⁺ ion at m/z 179.1.

Dominant Fragmentation (The "Signature"): The most energetically favorable pathway is the

cleavage of the cyclobutyl ether bond. Unlike linear alkyl ethers, the cyclobutyl group

typically undergoes a rearrangement eliminating cyclobutene (C₄H₆, 54 Da).

Resulting Fragment: This neutral loss generates a protonated pyridinol species (2-amino-4-

methylpyridin-6-ol) at m/z 125.1.

Fragmentation Pathway Diagram
The following diagram illustrates the specific bond cleavages and resulting product ions.
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Figure 1: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of

cyclobutene.

Comparative Profiling: Target vs. Alternatives
Differentiation of the target molecule from its isomers is the primary challenge in method

development. The table below compares the target against its specific regioisomer (2-methyl

analog) and a ring-opening impurity.

Comparative Data Table

Feature
Target Analyte (4-
Methyl)

Alternative 1:

Regioisomer (2-
Methyl)

Alternative 2: Ring-

Opened (sec-
Butoxy)

Structure
4-Methyl-pyridin-3-

amine

2-Methyl-pyridin-3-

amine
Linear sec-butyl ether

Precursor [M+H]⁺ 179.1 179.1 179.1

Retention Time (RT) Intermediate
Early Eluting (Steric

shielding of N)

Late Eluting (More

lipophilic)

Major Fragment 125.1 (100%)
125.1 (variable

intensity)
123.1 (Loss of C4H8)

Differentiation Key
Ratio of 125/179 is

stable.

Ortho Effect: Loss of

NH₃ (m/z 162) is often

enhanced.

Fragment m/z 57

(Butyl cation) is

present.[1]
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Target vs. 2-Methyl Isomer: Both yield the m/z 125 fragment. However, the 2-methyl isomer

places the methyl group adjacent to the ring nitrogen. In chromatography (C18), the 2-methyl

isomer typically elutes earlier due to steric inhibition of hydrogen bonding with the stationary

phase silanols. In MS/MS, the 2-methyl isomer may show a higher abundance of m/z 162

(loss of NH₃) due to the proximity of the methyl group facilitating amine cleavage.

Target vs. Ring-Opened Impurity: If the cyclobutyl ring opens during synthesis (forming a

butan-2-yloxy group), the mass remains 179.1. However, linear/branched alkyl ethers prefer

to lose the alkyl radical or alkene (C₄H₈, 56 Da) rather than the specific C₄H₆ (54 Da) loss of

the cyclic ether. The presence of m/z 123 (179 - 56) or alkyl fragments at m/z 57 is definitive

for the impurity.

Experimental Protocol: Method Development
To replicate these results or validate the purity of your standard, follow this self-validating

protocol.

Chromatographic Conditions
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (100 x 2.1 mm, 1.7 µm).

Why: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard

C18.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Settings (Triple Quadrupole)
Ionization: ESI Positive Mode.

Source Temp: 450°C (High temp ensures efficient desolvation of the amine).

MRM Transitions:
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Quantifier: 179.1 → 125.1 (CE: 20-25 eV).

Qualifier 1: 179.1 → 97.1 (CE: 35 eV).

Qualifier 2 (Isomer Check): 179.1 → 162.1 (Monitor for 2-methyl isomer).

Workflow Diagram
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Figure 2: Decision tree for distinguishing the target compound from regioisomeric impurities.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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